molecular formula C13H15ClN4 B15095527 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine

4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B15095527
M. Wt: 262.74 g/mol
InChI Key: JGNBKTMXZTXRGB-UHFFFAOYSA-N
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Description

4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains a piperidine ring and a triazole ring. The presence of these rings makes it a significant molecule in various fields, including medicinal chemistry and materials science. The compound’s structure allows it to interact with biological systems in unique ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine typically involves the reaction of piperidine with a chlorophenyl-substituted triazole. One common method includes the use of a polar aprotic solvent and an alkali compound to facilitate the condensation reaction . The process generally involves the following steps:

    Condensation Reaction: Piperidine reacts with 1,3-dihalogen propane in a polar aprotic solvent under the action of an alkali compound to form N-(3-halide propyl) piperidine.

    Etherification: The resulting N-(3-halide propyl) piperidine undergoes etherification with 3-(4-chlorophenyl) propyl alcohol in the presence of an alkali compound to yield the desired compound.

    Final Reaction: The product is then treated with hydrochloric acid to obtain this compound hydrochloride.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(4-Chlorophenyl)-1H-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15ClN4

Molecular Weight

262.74 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]piperidine

InChI

InChI=1S/C13H15ClN4/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2,(H,16,17,18)

InChI Key

JGNBKTMXZTXRGB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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